

Application Notes and Protocols: Solid-Phase Synthesis Techniques Using Boc-Protected Morpholines

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Compound of Interest

Compound Name:	4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
CAS No.:	212650-43-6
Cat. No.:	B558068

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Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties in drug candidates.^{[1][2]} Its unique physicochemical profile, including a well-balanced lipophilic-hydrophilic character and reduced basicity, makes it a valuable component for developing drugs, particularly those targeting the central nervous system (CNS).^[3] Solid-phase synthesis provides a robust and efficient platform for the construction of complex molecules, including peptidomimetics that incorporate non-natural building blocks like morpholine derivatives.^{[4][5]} This guide provides a comprehensive overview and detailed protocols for the incorporation of N-tert-butyloxycarbonyl (Boc)-protected morpholine building blocks into molecular scaffolds using established solid-phase synthesis techniques. We will delve into the rationale behind the Boc/Bzl protection strategy, detail the step-by-step protocols for monomer incorporation, and provide guidelines for the final cleavage and purification of the target compound.

Introduction: The Synergy of Morpholine Scaffolds and Solid-Phase Synthesis

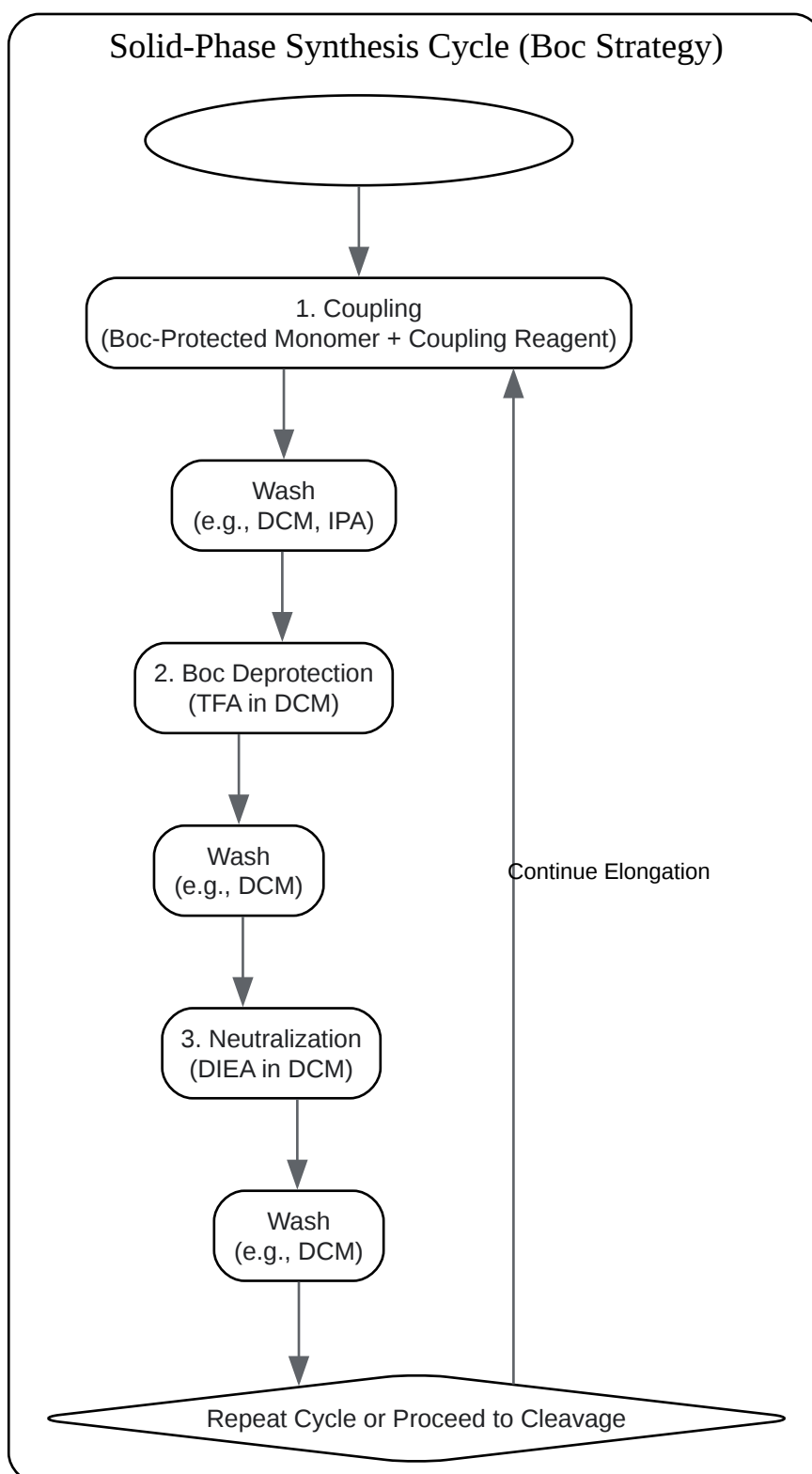
The prevalence of the morpholine ring in clinically approved drugs is a testament to its utility.^[6] It can act as a rigid scaffold to correctly orient pharmacophoric elements, enhance aqueous solubility, and improve metabolic stability and brain permeability.^{[1][3]} When medicinal chemists aim to create novel peptidomimetics or other complex molecules, solid-phase synthesis offers unparalleled advantages in terms of purification, automation, and efficiency.

This guide focuses on the use of N-Boc-morpholine-2-carboxylic acid, a versatile building block that can be seamlessly integrated into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.^{[7][8]} The Boc/Bzl strategy, while a classic method, remains highly relevant for its robustness and the orthogonal nature of its protecting groups, which rely on differential acid lability for selective removal.^[9]

The Boc/Bzl Strategy: A Foundation for Morpholine Incorporation

The Boc/Bzl protection scheme is a foundational technique in solid-phase synthesis. It employs the acid-labile Boc group for the temporary protection of the α -amino group and more acid-stable, benzyl-based protecting groups for semi-permanent side-chain protection.^{[9][10]} The synthesis proceeds in a cyclical fashion, as outlined below.

The core principle involves the selective removal of the Boc group using a moderate acid, typically trifluoroacetic acid (TFA), without disturbing the side-chain protecting groups or the linker anchoring the growing chain to the solid support resin.^[11] The final cleavage from the resin requires a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which simultaneously removes the side-chain protecting groups.^{[9][12]}



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Diagram 1: General workflow of the Boc solid-phase synthesis cycle.

Core Building Block: N-Boc-Morpholine-2-Carboxylic Acid

The primary monomer for incorporating a morpholine scaffold into a peptide-like backbone is N-Boc-morpholine-2-carboxylic acid. This building block is analogous to a proline residue but offers a different conformational constraint due to the presence of the oxygen atom in the ring. Operationally simple syntheses for this key intermediate have been developed, making it accessible for routine use.^{[13][14]} Its Boc-protected nitrogen allows it to be used directly in the standard coupling steps of Boc-SPPS.^{[7][8]}

Detailed Protocols for Solid-Phase Synthesis

This section provides detailed, step-by-step methodologies for the incorporation of a Boc-protected morpholine monomer onto a solid support.

Materials and Reagents

Successful synthesis requires high-quality reagents and appropriate solid supports. The choice of resin depends on the desired C-terminal functionality (acid or amide).

Reagent / Material	Purpose	Typical Grade / Supplier
Merrifield Resin	Solid support for C-terminal acid	1% DVB, 100-200 mesh
PAM Resin	Acid-stable support for C-terminal acid	1% DVB, 100-200 mesh
N-Boc-Morpholine-2-Carboxylic Acid	Building Block	>98% Purity
Dichloromethane (DCM)	Solvent for washing and reactions	Anhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)	Solvent (optional, for difficult couplings)	Anhydrous, Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)	Boc deprotection reagent	Reagent Grade, >99%
N,N-Diisopropylethylamine (DIEA)	Neutralization base	Redistilled, >99.5%
HBTU / HATU	Coupling Reagent	>98% Purity
1-Hydroxybenzotriazole (HOBt)	Coupling Additive (suppresses racemization)	Anhydrous, >97%
N,N'-Dicyclohexylcarbodiimide (DCC)	Coupling Reagent	>99% Purity
Isopropanol (IPA)	Washing Solvent	Reagent Grade
Diethyl Ether / MTBE	Precipitation of cleaved product	Anhydrous

Resin Loading (First Monomer Attachment)

This protocol describes the attachment of the first Boc-protected amino acid to Merrifield resin via the Gisin method (cesium salt).[12]

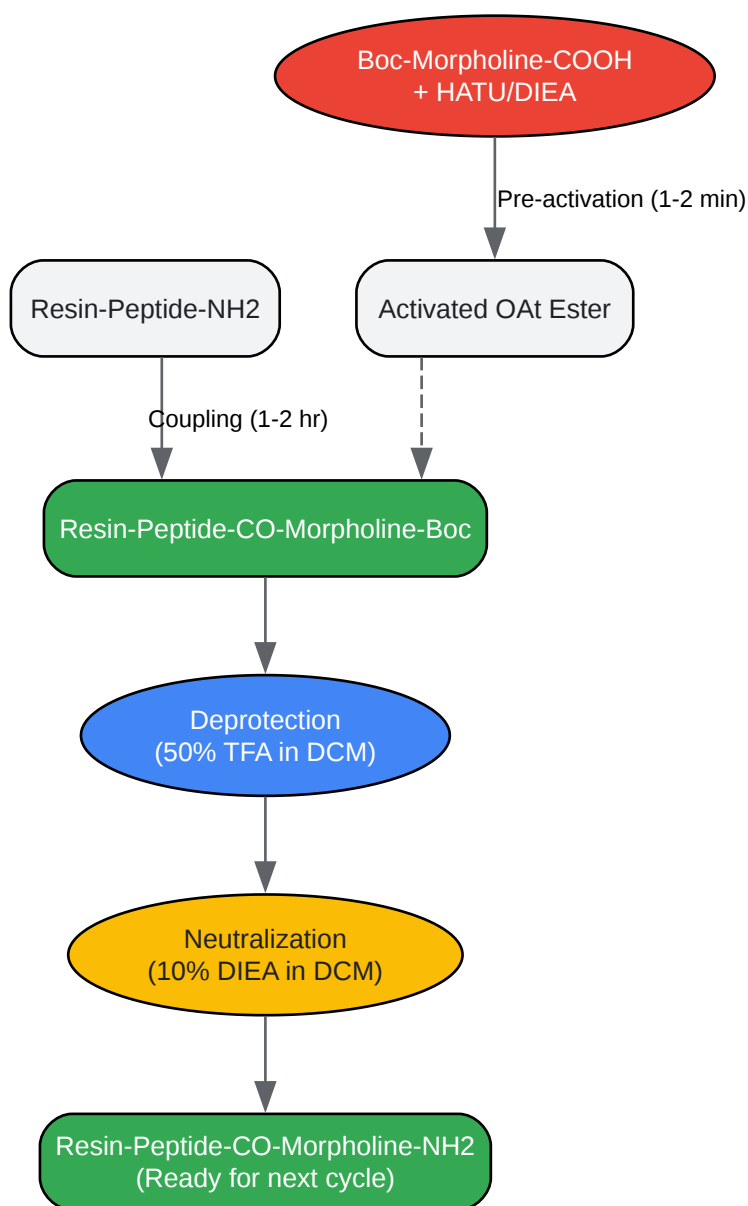
- Prepare Boc-Amino Acid Cesium Salt: Dissolve Boc-amino acid (1.2 eq relative to resin capacity) in methanol. Add an aqueous solution of cesium carbonate (0.6 eq) and stir for 30

minutes. Remove the solvent under reduced pressure and dry the resulting white salt in vacuo overnight over P_2O_5 .

- Swelling the Resin: Swell the Merrifield resin (1.0 eq) in anhydrous DMF for 1 hour in a reaction vessel.
- Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Heat the suspension at 50°C for 12-24 hours with gentle agitation.
- Washing: After the reaction, filter the resin and wash it thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x).
- Drying: Dry the resin in vacuo. Determine the loading capacity using a method like picric acid titration.

The Elongation Cycle: Incorporating Boc-Morpholine

The following is a complete cycle for adding one Boc-morpholine monomer to the resin-bound chain, which has a free amino group.



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Diagram 2: Chemical workflow for one coupling cycle with Boc-morpholine.

Protocol Steps:

- Boc Deprotection:
 - Swell the resin in DCM.

- Treat the resin with a solution of 50% TFA in DCM.[12] A short pre-wash (2-3 min) followed by a longer treatment (20-30 min) is recommended.[11][12]
- Filter the resin and wash thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid and byproducts.[12]
- Neutralization:
 - The deprotected amine is a trifluoroacetate salt and must be neutralized.[10]
 - Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step once.
 - Wash the resin thoroughly with DCM (5x) to remove excess base.
- Coupling:
 - In a separate vessel, pre-activate the N-Boc-morpholine-2-carboxylic acid (3 eq relative to resin loading). Dissolve the morpholine monomer, HATU (2.9 eq), and HOBT (3 eq) in DMF. Add DIEA (6 eq) and allow to react for 1-2 minutes.
 - Add the activated monomer solution to the neutralized resin.
 - Allow the coupling reaction to proceed for 1-2 hours with agitation.
 - Monitor the reaction for completion using the Kaiser test (ninhydrin test). A negative result (beads remain colorless) indicates a complete reaction.
 - After completion, filter the resin and wash thoroughly with DCM (3x) and IPA (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Cleavage and Final Deprotection

Once the synthesis is complete, the molecule must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid cocktail.

Choosing a Cleavage Cocktail

The composition of the cleavage cocktail is critical and depends on the amino acids present in the sequence. Cationic species generated during deprotection can react with sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[10] Scavengers are added to the cocktail to trap these reactive species.[15]

Cocktail Name	Composition (v/v)	Primary Use Case	Ref.
Reagent B	88% TFA / 5% Phenol / 5% H ₂ O / 2% TIPS	General purpose, "low odor" alternative to thiols. Good for Trp-containing peptides.	[15]
Reagent K	82.5% TFA / 5% Phenol / 5% H ₂ O / 5% Thioanisole / 2.5% EDT	Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).	[16]
TFA/TIPS/H ₂ O	95% TFA / 2.5% TIPS / 2.5% H ₂ O	Standard for simple peptides without highly sensitive residues.	[17]

TIPS = Triisopropylsilane, EDT = 1,2-Ethanedithiol

Cleavage Protocol (Using Reagent K)

CAUTION: Strong acids like TFA and HF are extremely corrosive and toxic. Perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

- **Preparation:** Place the dried peptide-resin in a suitable reaction vessel.
- **Add Cocktail:** Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).[16]
- **Reaction:** Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer reaction times.[16]

- Filtration: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
- Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold (0°C) diethyl ether or methyl t-butyl ether (MTBE) (at least 10x the volume of the TFA solution) with vigorous stirring.[18] The crude product will precipitate as a white solid.
- Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in vacuo.

Purification

The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure product are collected, pooled, and lyophilized to yield a fluffy, white powder.

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